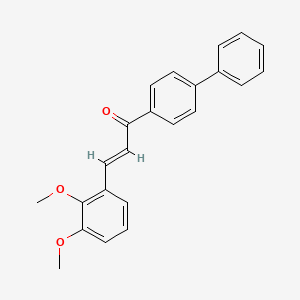
(E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Vue d'ensemble
Description
(E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one, also known as DPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPP is a yellow crystalline powder with a molecular weight of 346.4 g/mol and a melting point of 124-126°C.
Mécanisme D'action
The mechanism of action of (E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is not fully understood. However, it has been proposed that (E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one exerts its biological activity by inhibiting enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. (E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that (E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one has also been shown to possess antibacterial and antifungal activity. In addition, (E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one in lab experiments is its relatively simple synthesis method. (E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one can be synthesized using readily available starting materials and simple reaction conditions. Another advantage of (E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is its diverse range of potential applications in various fields. However, one of the limitations of using (E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one in lab experiments is its limited solubility in water, which can make it difficult to use in biological assays that require aqueous solutions.
Orientations Futures
There are several future directions for the research of (E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one. One potential direction is the development of (E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one-based materials for various applications such as sensors and electronic devices. Another direction is the investigation of the potential use of (E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one as a therapeutic agent for the treatment of cancer and inflammatory diseases. Furthermore, the synthesis of (E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one derivatives with improved solubility and biological activity could also be an area of future research.
Applications De Recherche Scientifique
(E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, (E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, (E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been shown to possess herbicidal and insecticidal activity. In material science, (E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been used as a building block for the synthesis of various organic materials such as polymers and liquid crystals.
Propriétés
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-25-22-10-6-9-20(23(22)26-2)15-16-21(24)19-13-11-18(12-14-19)17-7-4-3-5-8-17/h3-16H,1-2H3/b16-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSGVRMDMXPMIE-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





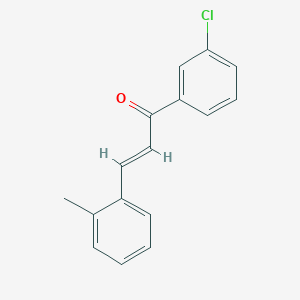



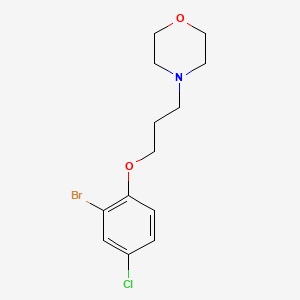
![3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid](/img/structure/B3070359.png)
![N-[4-(Tert-butyl)benzyl]-4-ethoxyaniline](/img/structure/B3070367.png)


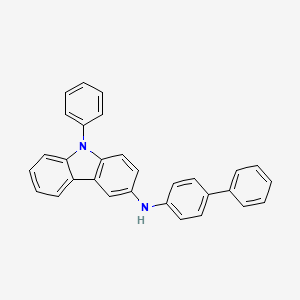
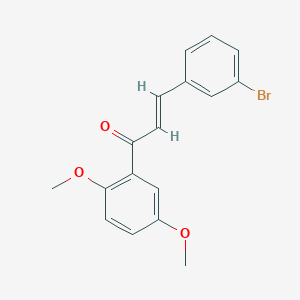
![(2E)-1-(2,5-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3070400.png)